Manogepix (Active Moiety of Fosmanogepix) Demonstrates 8- to 64-Fold Superior In Vitro Potency Against Multidrug-Resistant Candida auris Versus All Major Antifungal Classes
In a head-to-head comparison evaluating 200 New York C. auris isolates (including six panresistant isolates) using CLSI methodology, manogepix demonstrated substantially lower MIC values than all comparator antifungal agents [1]. The compound was 8- to 32-fold more active than the echinocandins, 16- to 64-fold more active than the azoles, and 64-fold more active than amphotericin B [1]. Notably, manogepix retained full activity against six panresistant C. auris isolates with MIC values ranging from 0.008 to 0.015 mg/L and a median MIC of 0.015 mg/L [1]. The epidemiological cutoff value of 0.06 mg/L defined the upper limit of wild-type susceptibility, indicating no acquired resistance among the 200 isolates tested [1].
| Evidence Dimension | In vitro susceptibility: Minimum Inhibitory Concentration (MIC50 and MIC90) against 200 C. auris isolates |
|---|---|
| Target Compound Data | Manogepix MIC50 = 0.03 mg/L; MIC90 = 0.03 mg/L; Range = 0.004-0.06 mg/L |
| Comparator Or Baseline | Echinocandins: 8- to 32-fold higher MIC values; Azoles: 16- to 64-fold higher MIC values; Amphotericin B: 64-fold higher MIC values (specific comparator MIC50/MIC90 values not reported in this study but fold differences were calculated relative to manogepix) |
| Quantified Difference | 8- to 64-fold lower MIC values for manogepix versus all comparator classes |
| Conditions | CLSI broth microdilution methodology; 200 New York C. auris isolates including clinical, surveillance, environmental, and six panresistant isolates |
Why This Matters
This quantitative potency advantage against multidrug-resistant and panresistant C. auris directly addresses the urgent unmet need for effective therapies against a high-priority fungal pathogen with limited treatment options.
- [1] Zhu Y, Kilburn S, Kapoor M, Chaturvedi S, Shaw KJ, Chaturvedi V. In Vitro Activity of Manogepix against Multidrug-Resistant and Panresistant Candida auris from the New York Outbreak. Antimicrob Agents Chemother. 2020;64(11):e01124-20. View Source
